N-(2,3-dimethylphenyl)-1-azepanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds involves multi-step processes, starting from simple precursors. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate from 2,4-dimethylaniline through N-alkylation, carbamoylation, ester hydrolysis, and intramolecular cyclization using aluminum trichloride demonstrates a high-yielding strategy (R. Vaid et al., 2014). This methodology could potentially be adapted for the synthesis of N-(2,3-dimethylphenyl)-1-azepanecarboxamide.
Molecular Structure Analysis
The crystal and molecular structure of similar compounds is often determined using single-crystal X-ray diffraction. These studies reveal the geometry, conformations, and intermolecular interactions that dictate the compound's stability and reactivity. For example, the analysis of N,N'-diphenylisophthalamide and related compounds provides insight into their structural features and intermolecular interactions (J. Malone et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as cyclocondensation to produce carboxamide derivatives, illustrate the reactivity and functional group transformations possible. For example, the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds demonstrates efficient one-pot methodologies for constructing complex heterocycles (Füsun Göktaş et al., 2012).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. Studies on polyamides and polyimides incorporating dimethylphenyl units reveal their solubility in common solvents, thermal stability, and mechanical properties (D. Liaw et al., 2001).
Scientific Research Applications
Chemistry and Biological Activity
The formamidines, including compounds like chlordimeform and amitraz, exhibit a range of biological activities and are studied for their novel mode of action in pesticide applications. These compounds are effective against various pests, demonstrating broad toxic action encompassing direct lethality and chemosterilization effects. Their unique chemical properties and environmental stability are also areas of significant research interest (Hollingworth, 1976).
Material Science
Azepanium ionic liquids present a novel family of room-temperature ionic liquids derived from azepane. These compounds illustrate the potential for sustainable chemical processes, showcasing applications in green chemistry due to their favorable properties such as low toxicity, high thermal stability, and significant ionic conductivity. This research highlights the transformative potential of azepanium derivatives in creating environmentally friendly materials (Belhocine et al., 2011).
Pharmacology
While avoiding specifics on drug use and side effects, it's noteworthy that derivatives of related compounds have been explored for their biological activities. For example, certain benzamide derivatives have been identified as potent herbicides, demonstrating the chemical versatility and potential agricultural applications of this chemical class (Viste et al., 1970). Additionally, studies on compounds like mefenamic acid, which shares structural similarities with N-(2,3-dimethylphenyl)-1-azepanecarboxamide, delve into their polymorphic forms and their implications for drug development and material science (Cunha et al., 2014).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)azepane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-7-9-14(13(12)2)16-15(18)17-10-5-3-4-6-11-17/h7-9H,3-6,10-11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBLFHWMCZNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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